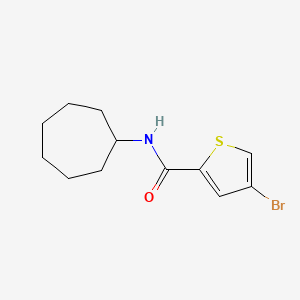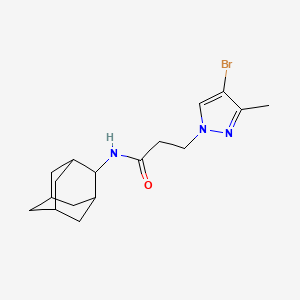
4-bromo-N-cycloheptylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-cycloheptylthiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a cycloheptyl group attached to the thiophene ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the lithiation of thiophene at low temperatures, followed by bromination and subsequent reaction with cycloheptylamine . The reaction conditions often involve temperatures ranging from -78°C to room temperature, with reaction times varying from 1 to 24 hours depending on the reactivity of the electrophile .
Industrial Production Methods
Industrial production of thiophene derivatives, including 4-bromo-N-cycloheptylthiophene-2-carboxamide, often involves large-scale bromination and amination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cycloheptylthiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide (LDA) for lithiation, N-bromosuccinimide (NBS) for bromination, and palladium catalysts for coupling reactions. Reaction conditions vary but often involve inert atmospheres, low temperatures, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and coupled products with extended aromatic systems .
Scientific Research Applications
4-Bromo-N-cycloheptylthiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-bromo-N-cycloheptylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and cycloheptyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with a bromine atom, used in similar synthetic applications.
2-Bromo-4-hexylthiophene: A thiophene derivative with a hexyl group, used in organic electronics.
Uniqueness
4-Bromo-N-cycloheptylthiophene-2-carboxamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H16BrNOS |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
4-bromo-N-cycloheptylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H16BrNOS/c13-9-7-11(16-8-9)12(15)14-10-5-3-1-2-4-6-10/h7-8,10H,1-6H2,(H,14,15) |
InChI Key |
KNSMKZIDJVZIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-N-(2,6-diethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10935896.png)
![N-(2-methoxyphenyl)-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B10935897.png)

![6-(4-methoxyphenyl)-3-methyl-N-(1-methyl-1H-pyrazol-5-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935917.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10935923.png)

![N-(2,6-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935939.png)
![N-(4-fluoro-2-methylphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935942.png)
![N-(3,4-dimethylphenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935944.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-(naphthalen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10935949.png)
![4-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B10935952.png)
![N,N-diethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935955.png)
![ethyl 2-[({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10935957.png)
![N-(3-chloro-4-fluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935958.png)
